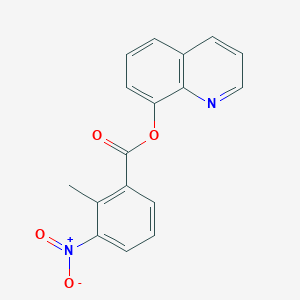![molecular formula C7H8F2O B2470582 7,7-Difluorobicyclo[4.1.0]heptan-3-one CAS No. 1393559-66-4](/img/structure/B2470582.png)
7,7-Difluorobicyclo[4.1.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluorobicyclo[410]heptan-3-one is a bicyclic compound with the molecular formula C7H8F2O It is characterized by the presence of two fluorine atoms attached to the bicyclo[410]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-3-one typically involves the fluorination of bicyclo[4.1.0]heptan-3-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient fluorinating agents, and ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7-Difluorobicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-one involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
7,7-Dichlorobicyclo[4.1.0]heptan-3-one: Similar structure but with chlorine atoms instead of fluorine.
7,7-Dibromobicyclo[4.1.0]heptan-3-one: Contains bromine atoms in place of fluorine.
Bicyclo[4.1.0]heptan-3-one: The parent compound without halogen substitution.
Uniqueness: 7,7-Difluorobicyclo[4.1.0]heptan-3-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRHRFFXAVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470499.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
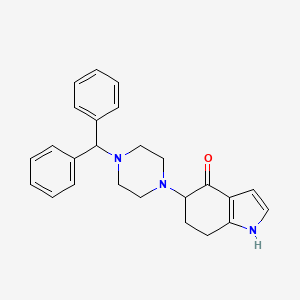
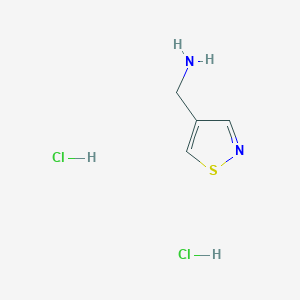
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)
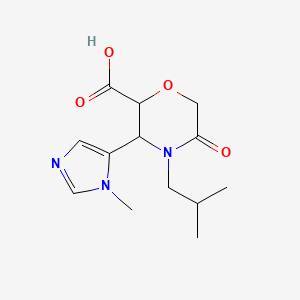
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
![1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2470513.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2470514.png)
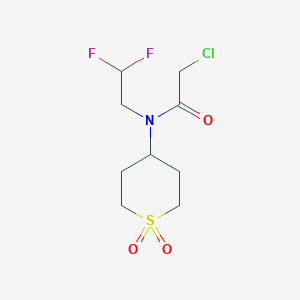
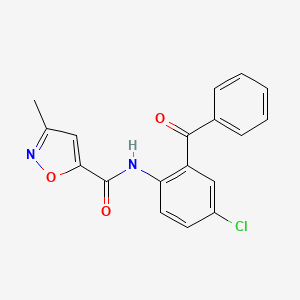
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)
